molecular formula C18H20O3 B8593411 1-(3-(3-(Benzyloxy)propoxy)phenyl)ethan-1-one

1-(3-(3-(Benzyloxy)propoxy)phenyl)ethan-1-one

Cat. No. B8593411
M. Wt: 284.3 g/mol
InChI Key: FEYOMCNLHKOTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09243003B2

Procedure details

To a solution of 3-hydroxyacetophenone (5.5 g) in dimethylformamide (18 mL) was added 3-bromopropyl phenylmethyl ether (9.25 g) at ambient temperature followed by cesium carbonate (17 g). The suspension was stirred for 24 h and water was added followed by ethyl acetate. The organic layer was separated and the aqueous layer extracted with ethyl acetate. The organic layers were combined and washed twice with 2 N sodium hydroxide, four times with brine, and concentrated in vacuo to an oil to give the title compound.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].[C:11]1([CH2:17][O:18][CH2:19][CH2:20][CH2:21]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C)C=O.C(OCC)(=O)C>[C:11]1([CH2:17][O:18][CH2:19][CH2:20][CH2:21][O:10][C:8]2[CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=[CH:6][CH:7]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
9.25 g
Type
reactant
Smiles
C1(=CC=CC=C1)COCCCBr
Name
Quantity
18 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with ethyl acetate
WASH
Type
WASH
Details
washed twice with 2 N sodium hydroxide, four times with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)COCCCOC=1C=C(C=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.